molecular formula C9H14N2 B2433670 1-(Pyridin-4-yl)butan-1-amine CAS No. 1179877-52-1

1-(Pyridin-4-yl)butan-1-amine

Cat. No.: B2433670
CAS No.: 1179877-52-1
M. Wt: 150.225
InChI Key: UVQRWTNCVQBRPK-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)butan-1-amine is an organic compound with the molecular formula C9H14N2 It is characterized by a pyridine ring attached to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)butan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with butylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol or ethanol. The reaction is carried out at room temperature and monitored using thin-layer chromatography until completion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The pyridine ring can be hydrogenated to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

1-(Pyridin-4-yl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)butan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)butan-1-amine
  • 1-(Pyridin-3-yl)butan-1-amine
  • 4-(Pyrrolidin-1-yl)butan-2-amine

Comparison: 1-(Pyridin-4-yl)butan-1-amine is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications where other isomers may not be as effective.

Properties

IUPAC Name

1-pyridin-4-ylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-3-9(10)8-4-6-11-7-5-8/h4-7,9H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQRWTNCVQBRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601288
Record name 1-(Pyridin-4-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246471-30-6
Record name 1-(Pyridin-4-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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